molecular formula C9H14Cl2N2O2 B566778 Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride CAS No. 1236254-79-7

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride

Cat. No.: B566778
CAS No.: 1236254-79-7
M. Wt: 253.123
InChI Key: DMKBGXSXYVJBEJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride (CAS 1236254-79-7) features a molecular formula of $$ \text{C}9\text{H}{14}\text{Cl}2\text{N}2\text{O}_2 $$ and a molecular weight of 253.13 g/mol. The compound consists of a pyridine ring substituted at the 2-position with an amino-acetate ester group, protonated at the amino nitrogen and coordinated with two hydrochloric acid molecules.

Crystallographic studies of analogous pyridine derivatives, such as 2-amino-$$ N $$-(pyridin-2-yl)benzamide, reveal monoclinic crystal systems with space group $$ P2_1/c $$ and unit cell parameters $$ a = 5.323(4) \, \text{Å}, b = 19.530(16) \, \text{Å}, c = 10.302(10) \, \text{Å}, \beta = 100.965(8)^\circ $$. Hydrogen-bonding interactions between the protonated amino group and chloride ions stabilize the lattice, as observed in Hirshfeld surface analyses of similar structures. The dihedral angle between the pyridine ring and the acetate moiety typically ranges from 15–25°, influencing molecular packing.

Table 1: Crystallographic Parameters of Related Pyridine Derivatives

Parameter Value Source
Space group $$ P2_1/c $$
$$ a \, (\text{Å}) $$ 5.323(4)
$$ b \, (\text{Å}) $$ 19.530(16)
$$ \beta \, (°) $$ 100.965(8)
Hydrogen bond length 2.85–3.10 Å

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • $$ ^1\text{H} $$ NMR (300 MHz, DMSO-$$ d6 $$): Peaks at $$ \delta $$ 8.50 (d, $$ J = 4.8 \, \text{Hz} $$, 1H, pyridine-H), 7.75–7.80 (m, 1H, pyridine-H), 7.30–7.40 (m, 2H, pyridine-H), 4.20 (q, $$ J = 7.1 \, \text{Hz} $$, 2H, -OCH$$2$$CH$$3 $$), 3.95 (s, 2H, -CH$$2$$COO), 1.25 (t, $$ J = 7.1 \, \text{Hz} $$, 3H, -CH$$_3 $$).
  • $$ ^{13}\text{C} $$ NMR : Resonances at $$ \delta $$ 170.5 (C=O), 155.2 (pyridine-C2), 148.1 (pyridine-C6), 122.3–136.8 (aromatic carbons), 61.8 (-OCH$$2$$), 14.1 (-CH$$3 $$).

Infrared (IR) Spectroscopy :
Strong absorptions at 3350 cm$$ ^{-1} $$ (N-H stretch), 1725 cm$$ ^{-1} $$ (C=O ester), 1600 cm$$ ^{-1} $$ (pyridine ring), and 1250 cm$$ ^{-1} $$ (C-N stretch). The hydrochloride counterions contribute to broad bands near 2500–3000 cm$$ ^{-1} $$.

Mass Spectrometry (MS) :
Electrospray ionization (ESI) shows a molecular ion peak at $$ m/z $$ 253.1 $$[ \text{M}+\text{H} ]^+$$. Fragmentation patterns include loss of ethyl group ($$ m/z $$ 225.1) and pyridine ring cleavage ($$ m/z $$ 106.0).

Thermodynamic Stability and Degradation Pathways

The compound exhibits stability up to 150°C under inert atmospheres, with decomposition onset at 180°C. Hydrolytic degradation occurs in aqueous solutions above pH 7, yielding 2-(aminomethyl)pyridine and ethyl glycolate. Acidic conditions (pH < 3) stabilize the protonated form, while oxidation at the amino group forms nitroso derivatives under aerobic conditions.

Degradation Products :

  • Primary: 2-(Aminomethyl)pyridine (via ester hydrolysis).
  • Secondary: Glycolic acid (from acetate cleavage).

Solubility Behavior in Polar/Non-Polar Solvent Systems

This compound is highly soluble in polar solvents:

  • Water: 50 mg/mL at 25°C.
  • Dimethyl sulfoxide (DMSO): >100 mg/mL.
  • Ethanol: 25 mg/mL.

In non-polar solvents (e.g., hexane, toluene), solubility is <1 mg/mL. The log$$ P $$ (octanol-water partition coefficient) is estimated at -1.2, reflecting hydrophilic character due to ionization.

Table 2: Solubility in Common Solvents

Solvent Solubility (mg/mL) Temperature (°C) Source
Water 50 25
DMSO >100 25
Ethanol 25 25
Ethyl acetate 5 25

Properties

IUPAC Name

ethyl 2-amino-2-pyridin-2-ylacetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-2-13-9(12)8(10)7-5-3-4-6-11-7;;/h3-6,8H,2,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKBGXSXYVJBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Batch Reactor Conditions

Industrial synthesis often utilizes batch reactors with automated temperature and pressure controls. For example, a 2000 L reactor achieves a 80% yield by maintaining precise stoichiometry and reaction times:

ParameterValue
Reactor Volume2000 L
Temperature80°C
Reaction Time12 hours
CatalystGlacial acetic acid (5%)
Post-ProcessingAcid/base extraction

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent and catalyst choices:

SolventCatalystYield (%)Purity (%)
TolueneAcetic acid6595
EthanolTriflic acid7897
THFTriethylamine7296

Trifluoromethanesulfonic acid (triflic acid) in ethanol enhances reaction rates but requires corrosion-resistant equipment.

Purification and Characterization

Recrystallization Techniques

The dihydrochloride salt is purified via recrystallization from dimethylformamide (DMF)/water mixtures, yielding white crystalline solids with >98% purity.

Steps :

  • Dissolve crude product in hot DMF.

  • Add deionized water dropwise until cloudiness appears.

  • Cool to 4°C for 12 hours, then filter and dry.

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 7.9 Hz, 1H), 4.30 (q, J = 7.1 Hz, 2H, OCH2), 4.15 (s, 2H, CH2CO), 1.35 (t, J = 7.1 Hz, 3H, CH3).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (NH2+·Cl⁻) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogues include:

  • Pyridine ring substitution : Position (2-, 3-, or 4-pyridinyl) and additional functional groups (e.g., chlorine, methyl).
  • Amino group modification: Presence of methylamino or cyclopropylamino groups.
  • Salt form : Hydrochloride vs. dihydrochloride.
Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent Position/Group Molecular Formula Molecular Weight Purity/Yield Reference
Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride (1236254-79-7) 2-pyridinyl C₉H₁₄Cl₂N₂O₂ 275.12 96% purity
Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride (1245782-70-0) 4-pyridinyl C₉H₁₄Cl₂N₂O₂ 275.12 95% purity
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (1956332-71-0) 4-pyridinyl, Cl C₉H₁₁Cl₂N₂O₂ 274.10 N/A
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride (240429-07-6) 3-pyridinyl, methylamino C₁₀H₁₆Cl₂N₂O₂ 289.15 N/A
Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride (159470-82-3) Pyrazin-2-yl C₈H₁₂ClN₃O₂ 229.66 98% purity

Physicochemical Properties

  • Solubility: Dihydrochloride salts (e.g., CAS 1236254-79-7) exhibit superior aqueous solubility compared to mono-hydrochloride forms (e.g., CAS 89148-88-9) due to increased ionic character .
  • Stability: Methylamino-substituted derivatives (e.g., CAS 240429-07-6) may display reduced hygroscopicity compared to primary amines .

Biological Activity

Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is a pyridine derivative, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves the reaction of ethyl acetate with 2-amino-2-(2-pyridinyl)acetic acid, followed by hydrochloric acid treatment to form the dihydrochloride salt. The structure can be represented as follows:

C9H11Cl2N1O2\text{C}_9\text{H}_{11}\text{Cl}_2\text{N}_1\text{O}_2

Anticancer Activity

Pyridine derivatives, including ethyl 2-amino-2-(2-pyridinyl)acetate, have been investigated for their anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related pyridine derivative demonstrated an IC50 value of 28.3 µM against HeLa cells, indicating significant cytotoxicity . The mechanism of action often involves apoptosis induction through pathways such as reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Activity

Research has indicated that pyridine derivatives possess antimicrobial properties. This compound may exhibit similar activities, as many pyridine compounds are known to inhibit the growth of bacteria and fungi. A study highlighted that certain pyridine derivatives showed promising results against various microbial strains, suggesting that ethyl 2-amino-2-(2-pyridinyl)acetate could also be effective .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. In related studies, pyridine derivatives were identified as inhibitors of phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways associated with neuropsychiatric diseases . The inhibitory activity often correlates with specific structural features, emphasizing the importance of SAR in designing effective inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Modifications in the substituents on the pyridine ring significantly influence its potency and selectivity. For example:

  • Substituent Effects : The presence of electron-withdrawing groups on the pyridine ring enhances the compound's ability to interact with biological targets.
  • Hydrophobic Interactions : Compounds with hydrophobic substituents tend to exhibit improved binding affinity to target proteins.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated various pyridine derivatives for their cytotoxic effects on cancer cell lines, finding that modifications in the structure led to varying degrees of activity. This compound showed potential for further investigation in this area .
  • Antimicrobial Testing : In vitro tests demonstrated that related pyridine compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that ethyl 2-amino-2-(2-pyridinyl)acetate could also be effective against similar pathogens .
  • Enzyme Inhibition Assays : Research on enzyme inhibitors revealed that certain structural modifications could enhance the inhibitory potency against PDEs, indicating a pathway for optimizing this compound as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via condensation of 2-pyridinecarboxaldehyde with ethyl glycinate hydrochloride, followed by reductive amination and subsequent dihydrochloride salt formation. Evidence from triazolo derivative syntheses suggests using anhydrous ethanol and potassium carbonate for intermediate steps . Reaction optimization should include monitoring pH (critical for salt formation) and temperature control (20–25°C for stability). Purification via recrystallization in ethanol/water (3:1 v/v) is recommended, with yields typically 65–75% .
Step Reagents/Conditions Yield Purity (HPLC)
CondensationEthyl glycinate, 2-pyridinecarboxaldehyde, EtOH, 50°C70%90%
Reductive AminationNaBH4, MeOH, 0°C → RT68%88%
Salt FormationHCl gas, EtOAc, 0°C72%95%

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H/13C NMR to confirm the pyridinyl proton environment (δ 8.2–8.5 ppm) and acetate ester carbonyl (δ 170–172 ppm). HPLC-MS (C18 column, 0.1% TFA in H2O/MeCN gradient) resolves diastereomeric impurities, with a retention time of 6.8 min . Elemental analysis (C, H, N ± 0.4%) validates stoichiometry, while FT-IR identifies NH stretches (3300–3400 cm⁻¹) and HCl counterion absorption (2400–2600 cm⁻¹) .

Q. How does solubility vary across solvents, and what storage conditions ensure long-term stability?

  • Methodology : The dihydrochloride salt is highly soluble in water (>100 mg/mL) and DMSO, partially soluble in methanol (20 mg/mL), and insoluble in non-polar solvents (e.g., hexane). Store at –20°C in airtight containers under argon to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <2% decomposition when protected from light .

Advanced Research Questions

Q. How can tautomerism between the pyridinyl nitrogen and amino group impact reactivity in coupling reactions?

  • Methodology : The pyridinyl nitrogen’s basicity (pKa ~3.5) competes with the amino group (pKa ~9.2), leading to tautomeric equilibria that affect nucleophilicity. In Suzuki-Miyaura couplings, pre-coordination with Pd(PPh3)4 at pH 7.4 (PBS buffer) stabilizes the reactive enamine form, improving cross-coupling efficiency (85% yield vs. 50% at pH 9) . DFT calculations (B3LYP/6-31G*) predict the keto-enol equilibrium favors the keto form (ΔG = –2.3 kcal/mol), validated by in-situ Raman spectroscopy .

Q. What strategies resolve contradictory data in biological activity assays (e.g., conflicting IC50 values in kinase inhibition studies)?

  • Methodology : Contradictions often arise from assay conditions (e.g., ATP concentration, buffer ionic strength). Standardize assays using:

  • Fixed ATP (1 mM) in Tris-HCl (pH 7.5, 10 mM MgCl2).
  • Control for salt interference (HCl counterion) via parallel assays with freebase analogs.
    Statistical validation (ANOVA, p < 0.05) across triplicate runs reduces variability .

Q. How does the compound behave under oxidative or reductive conditions, and what degradation products form?

  • Methodology : Under oxidative stress (H2O2, Fe²⁺), the pyridinyl ring undergoes hydroxylation at C3, confirmed by LC-MS ([M+H]+ m/z 287.1). Reductive conditions (NaBH4) reduce the ester to ethanol (detected via GC-MS). Mitigate degradation by adding antioxidants (0.1% BHT) or conducting reactions under inert atmospheres .

Experimental Design Considerations

Q. What orthogonal analytical methods validate synthetic intermediates during scale-up?

  • Combine HPLC-UV (purity), NMR (structural confirmation), and XRD (polymorphism analysis). For example, batch-to-batch variability in crystallinity (observed in XRD patterns) correlates with dissolution rates in pharmacokinetic studies .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., serotonin receptors)?

  • Methodology : Dock the compound into 5-HT2A receptor homology models (PDB: 6WGT) using AutoDock Vina. Key interactions include:

  • Pyridinyl N–H···Tyr370 (2.8 Å hydrogen bond).
  • Ethyl ester carbonyl···Lys351 (3.1 Å electrostatic interaction).
    Validate with mutagenesis studies (K351A reduces binding affinity by 10-fold) .

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